2-Bromo-2-(3-bromophenyl)acetic acid
Description
Significance of Arylacetic Acid Scaffolds in Synthetic Design
Arylacetic acid scaffolds are molecular frameworks that are central to the development of a multitude of organic compounds, particularly in the pharmaceutical industry. drughunter.com The combination of an aromatic ring and a carboxylic acid group provides a versatile platform for building molecular complexity.
Pharmaceutical Importance: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the arylacetic acid structure. The scaffold's ability to interact with biological targets has made it a "privileged scaffold" in drug discovery—a molecular framework capable of binding to a diverse range of biological receptors. nih.gov
Synthetic Building Blocks: In organic synthesis, arylacetic acids and their derivatives serve as crucial intermediates. acs.org The carboxylic acid group can be converted into various other functional groups, while the aryl ring can be modified to tune the molecule's electronic and steric properties. Recent advances have even utilized these acids in metallaphotoredox catalysis for diverse chemical transformations like arylation, amination, and trifluoromethylation. nih.gov
Role of Halogenation in Modulating Reactivity and Selectivity in Organic Synthesis
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental strategy in organic synthesis for altering a compound's chemical behavior.
Enhanced Reactivity: The introduction of a halogen, particularly at the alpha-position to a carbonyl group, significantly increases the reactivity of that position. The electronegative halogen atom polarizes the carbon-halogen bond, making the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. libretexts.org This enhanced reactivity is a cornerstone of their utility as synthetic intermediates. libretexts.org
Control of Selectivity: Halogens can direct the outcome of subsequent reactions, acting as "handles" on a molecule to introduce new functional groups at specific locations. This control is vital for the efficient synthesis of complex target molecules.
Synthetic Intermediates: α-Bromo carboxylic acids are particularly useful as they can be readily converted into other important functional groups. For instance, they can be transformed into α-hydroxy carboxylic acids through hydrolysis or into amino acids via reaction with ammonia (B1221849). libretexts.org
Overview of 2-Bromo-2-(3-bromophenyl)acetic Acid within the Context of Bifunctionalized Carboxylic Acids
This compound is a prime example of a bifunctionalized carboxylic acid. This term refers to a molecule that contains two distinct reactive functional groups, which can undergo different types of chemical reactions. In this specific molecule, the key functional components are the carboxylic acid group, the bromine atom on the phenyl ring, and the bromine atom at the alpha-position.
The structure possesses two key sites of reactivity:
The α-Bromo Group: The bromine atom on the carbon adjacent to the carboxyl group makes this position highly reactive. This α-halo acid arrangement is a classic precursor for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups to create diverse derivatives. libretexts.org The synthesis of such α-bromo aryl acetic acids can be achieved through methods like the Hell-Volhard-Zelinskii reaction, which involves treating the corresponding carboxylic acid with bromine and a phosphorus catalyst like PBr₃. libretexts.orgjove.com More recent strategies involve the catalytic late-stage bromination of the aryl acetic acid itself. researchgate.netbohrium.comresearchgate.net
The Bromophenyl Group: The bromine atom attached to the aromatic ring provides a second site for chemical modification, typically through metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic possibilities.
This dual reactivity makes this compound and related compounds powerful intermediates in the construction of complex molecules, where sequential and selective reactions at different sites are required.
Below is a table detailing the properties of the closely related precursor, (3-Bromophenyl)acetic acid, which provides context for the physicochemical characteristics of this class of compounds.
Table 1. Physicochemical Properties of (3-Bromophenyl)acetic acid
| Property | Value |
|---|---|
| CAS Number | 1878-67-7 nih.gov |
| Molecular Formula | C₈H₇BrO₂ nih.gov |
| Molecular Weight | 215.04 g/mol nih.gov |
| Melting Point | 98-102 °C chemicalbook.com |
| Appearance | White crystalline powder or needles chemicalbook.com |
| Solubility | Soluble in DMSO, Methanol (B129727) chemicalbook.com |
Table 2. Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (3-Bromophenyl)acetic acid |
| α-hydroxy carboxylic acids |
Structure
3D Structure
Properties
Molecular Formula |
C8H6Br2O2 |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-bromo-2-(3-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
QLQRECIKGUOLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 2 3 Bromophenyl Acetic Acid
Direct α-Bromination Strategies for 3-Bromophenylacetic Acid Precursors
A primary route to 2-bromo-2-(3-bromophenyl)acetic acid involves the direct introduction of a bromine atom at the alpha (α) position of the 3-bromophenylacetic acid precursor. This benzylic position is activated for halogenation due to its proximity to both the aromatic ring and the carboxylic acid group.
Radical bromination is a common method for functionalizing benzylic C-H bonds. acsgcipr.org This approach typically utilizes a radical initiator to generate a bromine radical, which then abstracts a hydrogen atom from the α-carbon of 3-bromophenylacetic acid. The resulting benzylic radical reacts with a bromine source to yield the desired product. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in conjunction with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or light. acsgcipr.orgchemicalbook.com The reaction is typically conducted in an inert solvent like carbon tetrachloride. chemicalbook.com A general procedure involves refluxing the phenylacetic acid precursor with NBS and a catalytic amount of AIBN until the starting material is consumed. chemicalbook.com
Table 1: Representative Conditions for Radical α-Bromination
| Precursor | Brominating Agent | Initiator | Solvent | Temperature | Yield |
| 2-Phenylacetic Acid (Model) | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | 77°C (Reflux) | 95% chemicalbook.com |
This table presents a model reaction for the α-bromination of phenylacetic acid, the conditions of which are analogous to those used for its 3-bromo substituted counterpart.
The Hell-Volhard-Zelinskii (HVZ) reaction is a classic and effective method for the α-bromination of carboxylic acids. libretexts.org This reaction proceeds by first converting the carboxylic acid to an acyl bromide using a reagent like phosphorus tribromide (PBr₃). libretexts.org The acyl bromide readily enolizes, and this enol tautomer then undergoes electrophilic attack by molecular bromine (Br₂) at the α-position. libretexts.org Subsequent hydrolysis of the α-bromo acyl bromide intermediate yields the final this compound. A key advantage of the HVZ reaction is that it is specific to the α-position of carboxylic acids and avoids bromination of the aromatic ring. libretexts.org The reaction can also be carried out using elemental bromine with a phosphorus trichloride (B1173362) catalyst. orgsyn.org
Table 2: Key Reagents in the Hell-Volhard-Zelinskii Reaction
| Reagent | Function | Reference |
| Phosphorus Tribromide (PBr₃) | Converts carboxylic acid to acyl bromide intermediate. | libretexts.org |
| Bromine (Br₂) | Provides the electrophilic bromine for α-halogenation. | libretexts.org |
| Phosphorus Trichloride (PCl₃) | Alternative catalyst for acyl halide formation. | orgsyn.org |
Approaches Involving C-C Bond Formation with 3-Bromophenyl Moieties
An alternative synthetic philosophy involves constructing the acetic acid moiety onto a pre-existing 3-bromophenyl ring system. These methods form the critical α-carbon to carboxyl-carbon bond or the phenyl-carbon to α-carbon bond.
This strategy builds the carboxylic acid group onto a C8 precursor. One common approach involves the carboxylation of an organometallic intermediate derived from 1-bromo-3-(bromomethyl)benzene. For instance, the starting material can be converted into an organosodium compound, which then reacts with carbon dioxide as a carboxylating agent to form the sodium salt of the target acid. google.com Subsequent acidification yields this compound. This method hinges on the successful formation of the organometallic reagent and its subsequent capture by CO₂.
A related synthesis for the precursor, 3-bromophenylacetic acid, involves the Willgerodt-Kindler reaction. This method starts from 1-(3-bromophenyl)ethanone, which is heated with sulfur and morpholine. The resulting thiomorpholide is then hydrolyzed with acid to yield the carboxylic acid. chemicalbook.com
Table 3: Example of a Carboxylation-Based Synthesis
| Starting Material | Key Reagents | Intermediate | Product | Overall Yield |
| 4-Bromo-2-nitrochlorotoluene (Model) | 1. Sodium Metal 2. Carbon Dioxide 3. Dilute Acid | 4-Bromo-2-nitrobenzyl sodium | 4-Bromo-2-nitrophenylacetic acid | 96.4% google.com |
This table illustrates a similar carboxylation process used for a related substituted phenylacetic acid.
Syntheses commencing with 3-bromobenzaldehyde (B42254) offer a versatile route to the target molecule. A particularly direct method involves reacting the aldehyde with tribromomethane (bromoform, CHBr₃) and a strong base like potassium hydroxide (B78521). google.com This reaction proceeds through a haloform-type reaction mechanism where the aldehyde is attacked by the tribromomethyl anion (:CBr₃⁻), generated in situ from bromoform (B151600) and KOH. The resulting intermediate undergoes rearrangement and hydrolysis to afford the α-bromo carboxylic acid. google.com The reaction is typically performed at low temperatures (e.g., 0-5°C) in a two-phase system of water and an inert organic solvent to control the reaction rate and minimize side reactions. google.com
Table 4: Synthesis of α-Bromophenylacetic Acids from Benzaldehydes
| Aldehyde Reactant | Key Reagents | Solvent System | Temperature | Reference |
| (2-Chloro)benzaldehyde (Model) | Tribromomethane (CHBr₃), Potassium Hydroxide (KOH) | Dioxane/Water | 0-5°C | google.com |
| (2-Chloro)benzaldehyde (Model) | Tribromomethane (CHBr₃), Potassium Hydroxide (KOH), Phase Transfer Catalyst | Isopropyl Ether/Water | -5 to 0°C | google.com |
This table provides examples of the reaction conditions for a related substituted benzaldehyde, which are applicable to 3-bromobenzaldehyde.
Enantioselective Synthesis of Chiral this compound
The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce one enantiomer preferentially over the other. One advanced strategy involves the use of chiral auxiliaries. For example, a ketone precursor, such as a 3-bromo-4-methoxyacetophenone, can be reacted with a chiral diol like (2R,3R)-tartaric acid to form a chiral acetal (B89532). rsc.org
The subsequent bromination of this acetal occurs diastereoselectively, controlled by the stereochemistry of the tartrate auxiliary. rsc.org Hydrolysis of the resulting bromoacetal removes the chiral auxiliary and reveals an α-bromoketone with high enantiomeric excess. This chiral α-bromoketone can then be converted to the corresponding α-bromo acid derivative, for instance, through a Baeyer-Villiger oxidation to form an α-bromoester, with minimal loss of stereochemical purity. rsc.org This multi-step sequence allows for the synthesis of optically active 2-bromo-2-(aryl)acetic acid derivatives.
Asymmetric α-Halogenation Methodologies
Direct enantioselective α-bromination of a pre-formed carboxylic acid is a challenging transformation. Modern organocatalysis, however, offers a powerful strategy to achieve this. The primary approach involves the in-situ formation of a chiral enamine or enolate equivalent from a more reactive precursor, which then undergoes a stereocontrolled reaction with an electrophilic bromine source. nih.govnih.gov
While direct organocatalytic bromination of carboxylic acids is not widely reported, a viable strategy involves the α-bromination of the corresponding aldehyde, 2-(3-bromophenyl)acetaldehyde, which can be subsequently oxidized to the target carboxylic acid. In this methodology, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, reversibly reacts with the aldehyde to form a nucleophilic chiral enamine. This enamine is sterically shielded on one face by the bulky catalyst framework. The subsequent approach of an electrophilic brominating agent, such as N-Bromosuccinimide (NBS), is directed to the less hindered face, affording the α-bromo aldehyde with high enantioselectivity. nih.govresearchgate.net Recent advancements have overcome initial challenges with NBS, demonstrating that with solvent tuning (e.g., using hexafluoroisopropanol, HFIP) and controlled addition, high yields and enantiomeric excesses can be achieved. nih.gov
Key Features of Organocatalytic α-Bromination:
Mechanism: Formation of a transient chiral enamine intermediate.
Catalysts: Typically chiral secondary amines like diphenylpyrrolidine derivatives. nih.gov
Bromine Source: N-Bromosuccinimide (NBS) is a common and effective choice. nih.gov
Post-Reaction: The resulting enantioenriched α-bromo aldehyde requires a subsequent oxidation step to yield this compound.
Enantioselective Catalytic Approaches
Moving beyond stoichiometric chiral reagents, enantioselective catalysis offers a more atom-economical approach. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful catalysts for a range of asymmetric transformations, including halogenations. acs.orgsigmaaldrich.com
The proposed mechanism for the α-bromination of a 2-(3-bromophenyl)acetic acid derivative (such as its corresponding silyl ketene (B1206846) acetal or enol ether) involves the formation of a highly organized, chiral ion-pair intermediate. researchgate.net The chiral phosphoric acid catalyst protonates the substrate or activates the electrophile, creating a confined chiral environment. Within this environment, the catalyst's bulky groups (often located at the 3,3' positions of the BINOL backbone) direct the electrophilic bromine source to one face of the nucleophilic substrate, thereby inducing high enantioselectivity. h-its.org While direct catalysis on the free carboxylic acid is challenging, conversion to a more reactive derivative allows this powerful catalytic system to be employed.
Recent research has also demonstrated boron-catalyzed α-bromination of aryl acetic acids. researchgate.netbohrium.com While the reported methods are not yet asymmetric, they open a pathway for future development where a chiral ligand coordinated to the boron center could induce enantioselectivity in the bromination step.
| Catalyst Type | Example Catalyst | Bromine Source | Typical Enantiomeric Excess (ee) for Analogous Substrates |
|---|---|---|---|
| Chiral Phosphoric Acid | (R)-TRIP | NBS | 85-99% |
| Chiral Phosphoric Acid | (S)-3,3'-Bis(2,4,6-triisopropylphenyl)BINOL Phosphoric Acid | NBS | 90-98% |
| Chiral Calcium Phosphate Salt | Calcium salt of (R)-BINOL Phosphoric Acid | NBS | Up to 99% (can provide opposite enantiomer to acid catalyst) acs.org |
Resolution of Racemic Mixtures
When direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture provides an alternative route to the enantiopure compound. Kinetic resolution, particularly using enzymes, is a highly efficient method. researchgate.net
The process begins with the synthesis of racemic this compound, which can be readily achieved through methods like the Hell-Volhard-Zelinsky reaction or radical bromination with NBS and a radical initiator. chemistrysteps.comchemicalbook.com The racemic acid is then subjected to enzymatic resolution. Lipases are particularly effective for resolving α-bromo aryl acetic acids and their esters. researchgate.netcore.ac.uk
In a typical enzymatic kinetic resolution:
The racemic acid is esterified (e.g., to its methyl or octyl ester).
The racemic ester is treated with a lipase (B570770) in a buffered aqueous solution or an organic solvent containing an alcohol.
The lipase selectively catalyzes the hydrolysis (or transesterification) of one enantiomer much faster than the other. For example, the lipase from Yarrowia lipolytica can selectively process one enantiomer of a 2-bromo-arylacetic acid ester. researchgate.net
The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as the unreacted ester and the other as the carboxylic acid. These two products, having different functional groups, can be easily separated by standard chemical extraction.
The efficiency of a kinetic resolution is measured by the enantioselectivity factor (E-value). A high E-value (typically >100) allows for the production of both the unreacted substrate and the product in high enantiomeric excess.
| Enzyme | Substrate | Reaction Type | Typical E-value for Analogous Substrates |
|---|---|---|---|
| Lipase from Yarrowia lipolytica (Lip2p) | Racemic 2-bromo-aryl-acetic acid ester | Transesterification | ~27-30 researchgate.net |
| Lipase from Burkholderia cepacia | Racemic 2-bromo-aryl-acetic acid ester | Transesterification | ~30 researchgate.net |
| Lipase B from Candida antarctica (CALB) | Racemic arylpropionic acid | Esterification | High (>100) nih.gov |
| Lipase from Candida rugosa | Racemic α-bromo ester | Hydrolysis | Moderate to High lookchem.com |
An older, classical method of resolution involves forming diastereomeric salts by reacting the racemic acid with a naturally occurring chiral amine (e.g., brucine, strychnine, or cinchonidine). The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization.
Comprehensive Studies on the Chemical Reactivity and Transformation Pathways of 2 Bromo 2 3 Bromophenyl Acetic Acid
Reactions at the α-Bromo-Substituted Carbon Center
The bromine atom attached to the carbon adjacent to the carboxyl group is a key reactive site. Its presence renders the α-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α-bromo carboxylic acids.
Nucleophilic substitution is a hallmark reaction for α-halo acids. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. These reactions are fundamental in organic synthesis for creating new carbon-heteroatom or carbon-carbon bonds at the α-position. The general mechanism involves the attack of a nucleophile on the electrophilic α-carbon, leading to the expulsion of the bromide ion. This process is analogous to the well-studied reactions of other α-bromo phenylacetic acid derivatives.
A range of nucleophiles can be employed, leading to a diverse array of substituted products. The reaction conditions typically involve a polar solvent to facilitate the reaction between the nucleophile and the substrate.
| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Hydroxy-2-(3-bromophenyl)acetic acid | α-Hydroxy Acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-2-(3-bromophenyl)acetic acid | α-Alkoxy Acid |
| Amine | Ammonia (B1221849) (NH₃) | 2-Amino-2-(3-bromophenyl)acetic acid | α-Amino Acid |
| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-2-(3-bromophenyl)acetic acid | α-Thioether Acid |
| Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-2-(3-bromophenyl)acetic acid | α-Cyano Acid |
This table represents potential reactions based on the established reactivity of similar α-bromo carboxylic acids.
Elimination reactions typically involve the removal of atoms or groups from adjacent carbons to form a double bond. In the case of haloalkanes, this is often achieved by treatment with a strong base. libretexts.org The base abstracts a proton from the β-carbon (the carbon adjacent to the halogen-bearing carbon), and the halide is eliminated.
For 2-Bromo-2-(3-bromophenyl)acetic acid, a standard β-elimination reaction to form an alkene is structurally hindered. The molecule lacks a hydrogen atom on a β-carbon within an alkyl chain. The potential sites for proton abstraction are the α-carbon and the carboxylic acid group. Abstraction of the α-proton would lead to a carbanion, but a subsequent simple elimination to form a stable alkene is not feasible. The reaction typically requires heating with a concentrated solution of a strong base, such as potassium hydroxide in ethanol. libretexts.org Under such conditions, other reactions like substitution or decarboxylation might compete or dominate.
Rearrangement reactions involving the migration of an atom or group within a molecule are less common for simple α-bromo carboxylic acids under standard conditions. The carbon skeleton of this compound is generally stable. The introduction of specific reagents or reaction conditions, such as strong Lewis acids or photochemical activation, could potentially induce rearrangements involving the phenyl ring or the acyl group, but such transformations are not characteristic of its everyday chemistry and are not widely reported for this class of compounds.
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several characteristic transformations, most notably esterification and amidation. These reactions proceed by converting the hydroxyl part of the carboxyl group into a better leaving group.
Esterification is the process of converting a carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), and often with heating. wikipedia.orggoogle.com The reaction is an equilibrium process, and the removal of water can drive it toward the formation of the ester product. This method is applicable to α-bromo phenylacetic acids, as demonstrated by the conversion of α-bromo(2-chloro)phenyl acetic acid to its methyl ester by refluxing in methanol (B129727) with concentrated sulfuric acid. google.com
| Alcohol | Catalyst | Product Name | Product Structure |
| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-bromo-2-(3-bromophenyl)acetate | Br-C₆H₄-CH(Br)COOCH₃ |
| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 2-bromo-2-(3-bromophenyl)acetate | Br-C₆H₄-CH(Br)COOC₂H₅ |
| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ | Isopropyl 2-bromo-2-(3-bromophenyl)acetate | Br-C₆H₄-CH(Br)COOCH(CH₃)₂ |
This table illustrates the expected products from the Fischer esterification of this compound with various alcohols.
The conversion of the carboxylic acid moiety of this compound into an amide is a crucial transformation for introducing nitrogen-containing functional groups. This reaction involves treating the carboxylic acid with an amine. Due to the relatively low reactivity of the carboxylic acid itself, the process typically requires the use of a coupling agent or the initial conversion of the acid to a more reactive derivative, such as an acyl chloride.
In modern synthetic chemistry, peptide coupling reagents are widely used. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct.
| Amine | Coupling Agent | Product Name | Product Class |
| Ammonia (NH₃) | DCC / EDC | 2-Bromo-2-(3-bromophenyl)acetamide | Primary Amide |
| Aniline (C₆H₅NH₂) | DCC / EDC | 2-Bromo-N-phenyl-2-(3-bromophenyl)acetamide | Secondary Amide |
| Diethylamine ((C₂H₅)₂NH) | DCC / EDC | 2-Bromo-N,N-diethyl-2-(3-bromophenyl)acetamide | Tertiary Amide |
| Glycine methyl ester | DCC / EDC | Methyl 2-((2-bromo-2-(3-bromophenyl)acetyl)amino)acetate | Peptide |
This table provides examples of amidation reactions using various amines and standard peptide coupling agents.
Reduction to Aldehydes or Alcohols
The carboxylic acid functional group in this compound can be selectively reduced to the corresponding primary alcohol, 2-bromo-2-(3-bromophenyl)ethanol, or the aldehyde, 2-bromo-2-(3-bromophenyl)acetaldehyde. The choice of reducing agent and reaction conditions is critical to achieve the desired transformation while preserving the two carbon-bromine bonds.
Reduction to Alcohol: Strong reducing agents are typically required for the conversion of carboxylic acids to primary alcohols. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective for this purpose. These reagents are known to selectively reduce carboxylic acids in the presence of less reactive functional groups, including aryl halides. In a procedure analogous to the reduction of 2-bromophenylacetic acid, this compound can be dissolved in an ethereal solvent like THF and treated with a borane reagent. libretexts.org The reaction proceeds via an acyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final alcohol product, 2-bromo-2-(3-bromophenyl)ethanol.
A representative procedure involves the slow addition of BMS to a cooled solution of the carboxylic acid in THF, followed by stirring at room temperature to ensure the reaction goes to completion. libretexts.org Careful quenching with an acid, such as hydrochloric acid, is then performed to hydrolyze the intermediate and neutralize any excess reagent. libretexts.org
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, often requiring a two-step process. A common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures or lithium tri-tert-butoxyaluminum hydride. Direct reduction methods are less common but can sometimes be achieved with hindered reducing agents that stop the reduction at the aldehyde stage. For the synthesis of the related 3-bromophenylacetaldehyde from 3-bromophenylacetic acid, DIBAL-H has been employed, suggesting its potential applicability for the α-bromo analogue under carefully controlled conditions. sigmaaldrich.com
The table below summarizes typical reagents and conditions for these transformations based on analogous substrates.
| Transformation | Reagent(s) | Solvent | Typical Conditions | Product |
| Acid to Alcohol | Borane-dimethyl sulfide (BMS) | THF | 0°C to room temp, followed by acidic workup | 2-Bromo-2-(3-bromophenyl)ethanol |
| Acid to Aldehyde | 1. SOCl₂ or (COCl)₂ 2. DIBAL-H | 1. DCM or Toluene 2. Toluene or Hexane | 1. Reflux 2. -78°C, followed by quench | 2-Bromo-2-(3-bromophenyl)acetaldehyde |
Cross-Coupling and Functionalization of the Aryl Bromide (3-Bromophenyl)
The 3-bromophenyl moiety of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. A key consideration in these reactions is the chemoselectivity, given the presence of two different C-Br bonds: one on the sp²-hybridized aromatic ring and one at the sp³-hybridized α-carbon. In general, for palladium-catalyzed reactions, the oxidative addition step is more facile for aryl halides than for alkyl halides, allowing for selective functionalization at the 3-bromophenyl position under appropriate conditions. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds. Several named reactions are applicable to the functionalization of the aryl bromide in this compound.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new C-C bond. libretexts.orgunipd.it The reaction is catalyzed by a Pd(0) species and requires a base to activate the boronic acid. qut.edu.au The higher reactivity of the aryl bromide towards oxidative addition compared to the α-bromo group should allow for selective formation of biphenyl (B1667301) derivatives. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. rsc.orgwikipedia.org The reaction typically employs a Pd(0) catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The selectivity for the aryl bromide is expected due to the general mechanism of the Heck reaction, which proceeds via oxidative addition of the aryl halide to the palladium center. sigmaaldrich.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base like sodium tert-butoxide. acsgcipr.org The reaction has proven to be highly general for aryl halides. researchgate.net
The table below outlines typical conditions for these palladium-catalyzed reactions on aryl bromide substrates.
| Reaction Name | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, H₂O |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and still valuable alternative to palladium-catalyzed methods for forming C-O and C-N bonds. whiterose.ac.uk These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper.
Ullmann Condensation (C-O Coupling): This reaction involves the coupling of the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to form an aryl ether. whiterose.ac.uk Modern protocols often use soluble copper salts and ligands to facilitate the reaction at lower temperatures. nih.gov
Goldberg Reaction (C-N Coupling): A variation of the Ullmann reaction, the Goldberg reaction couples an aryl halide with an amide or amine. whiterose.ac.uk The conditions are similar to the C-O coupling, involving a copper catalyst and a base. Intramolecular versions of copper-catalyzed C-N coupling have been developed from o-bromophenylacetic acids to form lactams. acs.orgacs.org
The following table summarizes representative conditions for copper-catalyzed coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Precatalyst | Ligand (optional) | Base | Solvent |
| C-O Coupling | Alcohol, Phenol | CuI, Cu₂O, Cu(OAc)₂ | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, Pyridine, DMSO |
| C-N Coupling | Amine, Amide | CuI, Cu₂O | 1,10-Phenanthroline, Diamines | K₂CO₃, K₃PO₄ | DMF, Dioxane |
Direct Arylation Reactions
Direct arylation is an increasingly important strategy that forms C-C bonds by coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. nih.gov For this compound, the 3-bromophenyl ring could potentially undergo direct arylation at one of its C-H positions. The reaction is typically catalyzed by palladium, and the regioselectivity is governed by the electronic and steric nature of the substituents on the aromatic ring. The carboxylic acid group (or its conjugate base) can act as a directing group, potentially favoring arylation at the C-2 or C-6 positions. However, this must compete with the inherent reactivity of the C-Br bond.
Lithiation and Grignard Reactions
The generation of organometallic reagents from the aryl bromide moiety offers a powerful route to a wide range of derivatives. However, the presence of the acidic carboxylic acid proton and the second C-Br bond introduces significant challenges.
Lithiation: Direct deprotonation is not feasible. Instead, lithium-halogen exchange using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) can be employed. researchgate.net The carboxylic acid is highly acidic and would be immediately deprotonated by the alkyllithium reagent; therefore, it must first be protected, for example, as an ester or an oxazoline. Following protection, the lithium-halogen exchange is expected to occur selectively at the sp²-hybridized aryl bromide over the sp³-hybridized α-bromo position, especially at low temperatures. lookchem.com The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones).
Grignard Reactions: Formation of a Grignard reagent (ArMgBr) by reaction with magnesium metal is also a viable pathway. sigmaaldrich.comresearchgate.net Similar to lithiation, the carboxylic acid must be protected prior to the reaction. masterorganicchemistry.comlibretexts.org The reaction involves the oxidative insertion of magnesium into the C-Br bond. While the relative reactivity of aryl vs. alkyl bromides in Grignard formation can be variable, conditions can often be found to favor the formation of the aryl Grignard reagent. organic-chemistry.org
Mechanistic Investigations of Key Reactions
The outcomes of the reactions described above are governed by well-established mechanistic principles. Understanding these mechanisms is key to predicting reactivity and optimizing reaction conditions for a complex substrate like this compound.
Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.orgacs.org The generally accepted mechanism consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate. This is typically the rate-determining step and is faster for aryl bromides than for alkyl bromides, which forms the basis for the chemoselectivity in functionalizing the 3-bromophenyl group.
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. qut.edu.au In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex. researchgate.net
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst.
Mechanism of Lithium-Halogen Exchange: The precise mechanism of the lithium-halogen exchange has been a subject of extensive study. Two primary pathways are considered:
Ate-Complex Mechanism: This pathway involves a nucleophilic attack of the alkyllithium reagent on the bromine atom of the aryl bromide, forming a transient, negatively charged "ate-complex". nih.gov This complex then collapses, transferring the lithium to the aryl group and the bromine to the alkyl group. Kinetic studies on substituted bromobenzenes support the development of negative charge in the transition state. lookchem.comprinceton.edu
Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the alkyllithium to the aryl bromide, generating a radical anion and a radical cation, which then collapse to form the products. nih.govrsc.org
For this compound (after protection of the acid), the ate-complex mechanism is generally favored for the reaction between aryl bromides and n-butyllithium. The greater electronegativity of the sp² carbon of the aryl bromide compared to the sp³ carbon of the α-bromo position makes the aryl bromine more susceptible to nucleophilic attack by the alkyllithium reagent, leading to selective exchange at that site.
Elucidation of Reaction Intermediates
No experimental studies elucidating the specific reaction intermediates for transformations of this compound were identified. However, based on the general reactivity of α-halo acids, several key intermediates can be postulated for its primary reaction pathways, such as nucleophilic substitution and elimination.
In a nucleophilic substitution reaction , particularly under solvolytic conditions (e.g., in water or alcohol), the reaction would likely proceed through a carbocation intermediate. The C-Br bond at the α-position is polarized, and its cleavage would be the rate-determining step, forming a secondary benzylic carbocation.
Postulated Intermediate: α-(3-bromophenyl)-α-carboxy-methyl cation.
The stability of this carbocation would be influenced by two opposing electronic effects from the 3-bromophenyl group:
Inductive Effect (-I): The electronegative bromine atom would exert an electron-withdrawing inductive effect, destabilizing the adjacent positive charge.
Resonance Effect (+M/-I): The phenyl ring can stabilize the carbocation through resonance, delocalizing the positive charge into the aromatic system. The bromine atom at the meta position would have a minimal resonance interaction with the benzylic carbon.
In the presence of a strong, non-nucleophilic base, an elimination reaction could occur, though this is generally less common for this class of compounds compared to substitution. The intermediate in this pathway would be an enolate, formed by the abstraction of the acidic carboxylic proton.
Kinetic Studies and Reaction Rate Determination
Specific kinetic data, including reaction rates and rate constants for this compound, are not available in the reviewed literature. Kinetic studies on analogous compounds, such as the hydrolysis of other haloalkanes, suggest that the rate of nucleophilic substitution would be highly dependent on solvent polarity and the nature of the nucleophile. fishersci.camatrix-fine-chemicals.com
A hypothetical kinetic study of the hydrolysis of this compound would likely investigate the reaction under various conditions to determine the rate law.
Expected Rate Law for Sₙ1 Hydrolysis: Rate = k [this compound]
This first-order rate law, typical for Sₙ1 reactions, indicates that the rate depends only on the concentration of the substrate. The rate-determining step is the unimolecular dissociation of the bromide ion to form the carbocation intermediate. fishersci.camatrix-fine-chemicals.com The rate would be expected to increase significantly with increasing solvent polarity, as polar protic solvents can stabilize the forming carbocation and bromide ion.
The table below illustrates a hypothetical experimental design for determining the reaction order.
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Solvent | Postulated Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 50% Ethanol/Water | R₁ |
| 2 | 0.2 | 0.1 | 50% Ethanol/Water | 2 x R₁ |
| 3 | 0.1 | 0.2 | 50% Ethanol/Water | R₁ |
| 4 | 0.1 | 0.1 | 80% Ethanol/Water | < R₁ |
This is a theoretical data table representing expected trends for an Sₙ1 reaction.
Transition State Analysis
There are no published computational or experimental transition state analyses for reactions involving this compound. A theoretical analysis suggests that for an Sₙ1 reaction, the transition state of the rate-determining step would involve the stretching and eventual breaking of the C-Br bond.
This transition state would have a high degree of carbocation character at the α-carbon. The geometry would change from tetrahedral sp³ hybridization towards a more planar sp²-like structure. The energy of this transition state, and thus the activation energy of the reaction, would be heavily influenced by:
Solvent Effects: Polar protic solvents would stabilize the charge separation in the transition state through hydrogen bonding and dipole-dipole interactions, lowering its energy.
Electronic Effects: The electron-withdrawing inductive effect of the meta-bromo substituent on the phenyl ring would likely raise the energy of the transition state by destabilizing the developing positive charge on the benzylic carbon. This would be expected to slow the reaction rate compared to the unsubstituted 2-bromo-2-phenylacetic acid.
For a potential Sₙ2 reaction with a strong nucleophile, the transition state would be a trigonal bipyramidal structure where the nucleophile attacks the α-carbon from the side opposite the bromine leaving group. However, the steric hindrance from the bulky 3-bromophenyl and carboxylic acid groups would likely make this pathway energetically unfavorable compared to the Sₙ1 mechanism.
Stereochemical Investigations of 2 Bromo 2 3 Bromophenyl Acetic Acid
Absolute Configuration Determination
Determining the absolute spatial arrangement of atoms (R or S configuration) at a stereocenter is a critical step in chiral molecule characterization. For α-bromo aryl acetic acids, several methods can be employed.
X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a single crystal of one enantiomer can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise arrangement of each atom.
Chiroptical Spectroscopy with Chiral Derivatizing Agents: In the absence of suitable crystals, spectroscopic methods are commonly used. One such technique is the Mosher's method, which involves converting the carboxylic acid into diastereomeric esters or amides using a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The resulting diastereomers exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original acid can be deduced based on established models of the diastereomers' preferred conformations. usm.edu
Another approach involves the use of chiral probes, such as substituted biphenyl (B1667301) compounds, which form derivatives with the chiral acid. mdpi.com The interaction between the chiral center and the probe induces a specific twist in the probe's structure, which can be detected by Electronic Circular Dichroism (ECD) spectroscopy. mdpi.com The sign of the observed Cotton effect in the ECD spectrum can then be correlated to the absolute configuration of the acid. mdpi.com
Illustrative Data for Mosher's Method Analysis: The following table represents hypothetical ¹H NMR data for the methoxy (B1213986) protons of (R)- and (S)-MTPA esters of a generic α-bromo aryl acetic acid, illustrating the chemical shift differences used for configuration assignment.
| Proton | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| -OCH₃ | 3.54 | 3.58 | +0.04 |
Enantiomeric Excess Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral acids. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the mixture, from which the ee can be calculated.
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this method can be used for volatile derivatives of the carboxylic acid, such as its methyl ester.
Spectroscopic Methods: Techniques like Vibrational Optical Activity (VOA), which includes Raman Optical Activity (ROA), and Vibrational Circular Dichroism (VCD), can also be used for ee determination. mdpi.com These methods measure the differential interaction of left and right circularly polarized light with the chiral molecules in solution. A calibration curve is typically constructed by measuring the spectral response of samples with known enantiomeric compositions. mdpi.com The ee of an unknown sample can then be determined from its spectral measurement. mdpi.com
Illustrative Chiral HPLC Data: This table shows representative data from a chiral HPLC analysis for the resolution of the enantiomers of 2-Bromo-2-(3-bromophenyl)acetic acid.
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 8.2 | 12500 |
| Enantiomer 2 | 9.5 | 1250 |
Calculation: ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100% = [ (12500 - 1250) / (12500 + 1250) ] x 100% = 81.8%
Diastereoselective Reactions Utilizing Chiral Precursors
The synthesis of a single enantiomer of a chiral compound often involves diastereoselective reactions, where a chiral auxiliary or reagent directs the formation of one diastereomer over another.
A common strategy for the asymmetric synthesis of α-substituted carboxylic acids is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, influence the stereochemical outcome of a subsequent reaction, and are then removed. For instance, an achiral phenylacetic acid derivative could be coupled to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. The resulting compound can then be brominated at the α-position. The steric hindrance provided by the chiral auxiliary would favor the approach of the bromine from one face of the enolate intermediate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-bromo acid.
Alternatively, a direct enantioselective reaction can be performed using a chiral reagent. For example, the alkylation of arylacetic acids has been achieved with high enantioselectivity using chiral lithium amides as non-covalent stereodirecting agents. nih.gov This approach avoids the need for the attachment and removal of a chiral auxiliary. nih.gov A similar strategy could conceptually be applied to the α-bromination of 3-bromophenylacetic acid, where a chiral base would selectively deprotonate one face of the molecule, and the resulting chiral enolate would then react with a bromine source.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This strategy incorporates a pre-existing stereocenter from the starting material into the final product.
For the synthesis of a specific enantiomer of this compound, one could envision starting from a chiral precursor that already contains the desired stereochemistry at the carbon that will become the α-carbon of the final product. For example, an enantiomerically pure amino acid with a suitable side chain, like (S)-phenylalanine, could potentially be a starting material. Through a series of chemical transformations, including diazotization to replace the amino group with a bromine atom (with retention or inversion of configuration depending on the reaction conditions) and modification of the phenyl ring, one could theoretically arrive at the target molecule. However, the complexity and number of steps involved in such a synthetic route would need to be carefully considered.
Derivatization and Synthesis of Analogues from 2 Bromo 2 3 Bromophenyl Acetic Acid
Synthesis of Substituted α-Amino Acids
The α-bromo acid moiety is a classic precursor for the synthesis of α-amino acids. The most direct method involves the nucleophilic substitution of the α-bromine atom with an amine source.
One of the oldest and most direct methods for this transformation is the reaction of the α-bromo acid with ammonia (B1221849). pressbooks.pub This reaction proceeds via an SN2 mechanism, where ammonia displaces the bromide ion to form the corresponding α-amino acid. libretexts.org This method is effective for producing amino acids due to the reduced nucleophilicity of the nitrogen atom in the final product, which minimizes multiple alkylations. libretexts.org A key derivative synthesized from this starting material is 2-Amino-2-(3-bromophenyl)acetic acid, which is used as a reagent in the synthesis of substituted 2-aminoimidazole-4-ones with potential therapeutic applications. chemicalbook.comlookchem.com
Alternative methods for amino acid synthesis can also be adapted. The Gabriel synthesis, for example, uses a phthalimide (B116566) salt as the nitrogen source to prevent over-alkylation, followed by hydrolysis to yield the primary amino acid. libretexts.org Another general approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com While not a direct derivatization, this highlights a fundamental route to the amino acid analogue.
| Synthesis Method | Reagents | Product | Reference |
| Direct Amination | Ammonia (NH₃) | 2-Amino-2-(3-bromophenyl)acetic acid | pressbooks.publibretexts.org |
| Gabriel Synthesis | Potassium phthalimide, followed by hydrolysis | 2-Amino-2-(3-bromophenyl)acetic acid | libretexts.org |
Formation of Lactones and Lactams
Lactones and lactams are cyclic esters and amides, respectively, which are present in numerous biologically active compounds. rsc.org The synthesis of these structures from 2-Bromo-2-(3-bromophenyl)acetic acid typically involves an intramolecular cyclization reaction. This requires the presence of a nucleophilic group (a hydroxyl group for lactones or an amino group for lactams) on the phenyl ring that can attack either the electrophilic α-carbon or the activated carbonyl carbon.
For lactone formation, a precursor such as 2-bromo-2-(3-bromo-2-hydroxyphenyl)acetic acid would be required. The hydroxyl group can displace the α-bromine via an intramolecular SN2 reaction to form a five-membered lactone ring. acs.org The formation of α-bromolactones from α-bromocarboxylic acids through intramolecular cyclization is a known strategy, often facilitated by a base. beilstein-journals.orgnih.gov
Similarly, lactam synthesis would necessitate a precursor with an amino group on the phenyl ring, such as 2-bromo-2-(2-amino-3-bromophenyl)acetic acid. The amino group would cyclize onto the α-carbon to form a lactam. The transition-metal-catalyzed functionalization of C(sp³)–H bonds is a modern strategy to access lactones and lactams, highlighting the importance of these structural motifs. rsc.org
| Ring System | Required Precursor Functional Group | General Mechanism |
| Lactone | Hydroxyl group on the phenyl ring | Intramolecular SN2 cyclization |
| Lactam | Amino group on the phenyl ring | Intramolecular SN2 cyclization |
Cyclization Reactions to Heterocyclic Systems
The reactivity of this compound makes it a valuable building block for constructing more complex heterocyclic systems. Related bromophenylacetic acids are known to be used in the synthesis of various heterocyclic compounds, such as quinoxalinediones, quinolones, and benzodiazepine (B76468) derivatives. nih.gov
The α-bromoacetic acid moiety can react with various binucleophiles to form heterocyclic rings. For instance:
Thiazoles: Reaction with thiourea (B124793) would lead to the formation of an aminothiazole ring, a common scaffold in medicinal chemistry.
Triazoles: Condensation with a hydrazine (B178648) derivative can lead to the formation of triazole systems. The bromination of thiazolylhydrazones can lead to intramolecular cyclization to form 1,2,4-triazolo[3,4-b]thiazoles. researchgate.net
Benzoxazines: The reaction of related bromophenyl compounds with various reagents can yield benzoxazine (B1645224) derivatives. bibliomed.org
These reactions typically proceed by an initial nucleophilic attack on the α-carbon, followed by a condensation reaction involving the carboxylic acid group to complete the ring closure.
Preparation of Esters, Amides, and Hydrazones
The carboxylic acid functional group of this compound is readily converted into a variety of derivatives, including esters, amides, and hydrazones.
Esters are typically prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com This is a reversible equilibrium-controlled process. Alternatively, the acid can be converted to a more reactive acyl halide, which then reacts readily with an alcohol.
Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. nih.gov This reaction usually requires an activation step to convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org This can be achieved by using coupling reagents (like dicyclohexylcarbodiimide (B1669883), DCC) or by converting the acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an anhydride. libretexts.orgorganic-chemistry.org
Hydrazones are formed in a two-step process. First, the carboxylic acid is converted into a hydrazide. This is typically done by reacting the corresponding ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.gov The resulting hydrazide is then condensed with an aldehyde or a ketone to yield the final hydrazone derivative. nih.govnih.gov These hydrazide-hydrazone derivatives are utilized in the synthesis of various heterocyclic compounds. nih.gov
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |
| Amide | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC) | Dehydrative Coupling |
| Hydrazide | Hydrazine Hydrate (from the ester) | Nucleophilic Acyl Substitution |
| Hydrazone | Hydrazide, Aldehyde or Ketone | Condensation |
Design and Synthesis of Structurally Modified Analogues
The structural framework of this compound offers multiple avenues for the design and synthesis of modified analogues. The key points of modification are the carboxylic acid, the α-carbon, and the phenyl ring.
Carboxylic Acid Modification: As detailed in the previous section, the carboxyl group can be transformed into esters, amides, hydrazides, and other related functionalities, allowing for the introduction of a wide variety of substituents to tune the molecule's properties.
α-Carbon Substitution: The α-bromine is a good leaving group and can be displaced by a range of nucleophiles via SN2 reactions. This allows for the introduction of different functional groups at the α-position, such as:
Hydroxyl groups (by reaction with hydroxide)
Thiol groups (by reaction with hydrosulfide) nih.gov
Azide groups (by reaction with sodium azide)
Cyano groups (by reaction with cyanide)
Phenyl Ring Functionalization: The bromine atom on the 3-position of the phenyl ring is a versatile handle for introducing structural diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the synthesis of a large library of analogues for various applications, including pharmaceutical and materials science research.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 2 3 Bromophenyl Acetic Acid and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of bromophenylacetic acid, this technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions.
In a study of the related isomer, 2-(2-bromophenyl)acetic acid, single-crystal X-ray diffraction revealed that the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov A key structural feature is the formation of inversion dimers, where two molecules are linked by pairs of strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov Furthermore, the analysis showed that the carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring by an angle of 76.2 (3)°. nih.gov This type of detailed structural information, including the nature of crystal packing and the presence of weaker C—H⋯O interactions that link the dimers into layers, is crucial for understanding the solid-state properties of these compounds. nih.gov For 2-Bromo-2-(3-bromophenyl)acetic acid, which is chiral, X-ray crystallography would be the ultimate tool to resolve any stereochemical ambiguities and confirm the absolute configuration of a single enantiomer.
Table 1: Representative Crystallographic Data for a Bromophenylacetic Acid Isomer
| Parameter | Value for 2-(2-bromophenyl)acetic acid |
|---|---|
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interaction | O—H⋯O hydrogen-bonded dimers |
| Torsion Angle | 76.2 (3)° (carboxyl vs. benzene ring) |
Data sourced from Kant et al. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For the parent compound 2-(3-bromophenyl)acetic acid, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the acidic proton of the carboxyl group. chemicalbook.com The aromatic protons typically appear as a complex multiplet in the range of δ 7.20–7.44 ppm. chemicalbook.com The methylene (CH₂) protons adjacent to the aromatic ring and the carboxylic acid group present a characteristic singlet at approximately δ 3.61 ppm. chemicalbook.com The acidic proton is often broad and appears further downfield. chemicalbook.com
For the target molecule, this compound, the ¹H NMR spectrum would be expected to show a significant change: the methylene singlet at ~3.6 ppm would be absent and replaced by a singlet for the single methine proton (CH) at the α-carbon, likely shifted further downfield due to the presence of the second bromine atom. The integration of the aromatic region would correspond to four protons, while the new methine signal would integrate to one proton.
Table 2: Representative ¹H NMR Data for 2-(3-bromophenyl)acetic Acid
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.44 | Multiplet |
| Aromatic H | 7.41 | Multiplet |
| Aromatic H | 7.20 | Multiplet |
| **Methylene H (CH₂) ** | 3.61 | Singlet |
| Carboxylic Acid H (COOH) | 10.5 | Broad Singlet |
Data recorded in CDCl₃ at 400 MHz. chemicalbook.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. These methods are complementary and essential for structural confirmation.
The spectra of bromophenylacetic acid derivatives are characterized by several key absorption bands. researchgate.net A strong, broad absorption band is typically observed in the FT-IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The most prominent peak is the C=O stretching vibration of the carbonyl group, which appears as a very strong band in the region of 1700–1740 cm⁻¹. researchgate.net
Vibrations associated with the aromatic ring produce multiple bands in the fingerprint region (below 1600 cm⁻¹), including C=C stretching modes around 1400-1600 cm⁻¹. The C-Br stretching frequency is typically found at lower wavenumbers, usually in the 500–700 cm⁻¹ range. Both FT-IR and Raman spectroscopy are effective for identifying these functional groups, with theoretical calculations often used to assign specific vibrational modes. researchgate.netnih.gov
Table 3: Typical Vibrational Frequencies for Bromophenylacetic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |
| C=O (Carbonyl) | Stretching (strong) | 1700 - 1740 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O (Carboxylic Acid) | Stretching | 1200 - 1300 |
| C-Br | Stretching | 500 - 700 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
The key feature in the mass spectrum of any compound containing bromine is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. docbrown.info For this compound (C₈H₆Br₂O₂), which contains two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Electron ionization (EI-MS) also provides structural information through analysis of fragmentation patterns. For bromophenylacetic acid derivatives, common fragmentation pathways include:
Loss of a bromine radical (•Br): This is often a favorable fragmentation step. raco.cat
Loss of the carboxyl group (•COOH): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a 45 Da fragment. libretexts.org
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.
Formation of benzoyl or related cations: Cleavage can lead to stable aromatic fragment ions. nih.gov
For the related 2-(3-bromophenyl)acetic acid, the mass spectrum shows a prominent molecular ion cluster at m/z 214 and 216. chemicalbook.com The base peak is observed at m/z 169 and 171, corresponding to the loss of the carboxyl group (•COOH). chemicalbook.com Another significant fragment appears at m/z 91, representing the tropylium (B1234903) ion formed after cleavage. chemicalbook.com
Chiroptical Spectroscopy for Enantiomeric Characterization
The molecule this compound possesses a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl ring, the carboxyl group, a hydrogen atom, and a bromine atom). This means the molecule is non-superimposable on its mirror image and can exist as a pair of enantiomers.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study and differentiate chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
Circular Dichroism (CD): Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. This technique is highly sensitive to the stereochemistry of the molecule and is invaluable for determining enantiomeric purity and absolute configuration, often with the aid of computational predictions.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images.
Computational Chemistry Investigations of 2 Bromo 2 3 Bromophenyl Acetic Acid
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
No published studies detailing Density Functional Theory (DFT) calculations for the geometry optimization and electronic structure of 2-Bromo-2-(3-bromophenyl)acetic acid were found.
Frontier Molecular Orbital (FMO) Analysis
There are no available research findings on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution, for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Specific Natural Bond Orbital (NBO) analysis to investigate charge transfer interactions within this compound has not been reported in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
No studies presenting Molecular Electrostatic Potential (MEP) maps for this compound were located.
Reaction Pathway Modeling and Energetics
Information regarding the modeling of reaction pathways and the associated energetics for this compound is not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters
There are no computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound.
Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature
Following a comprehensive search of chemical databases and scientific literature, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, and applications in organic chemistry.
The requested article, which was to focus exclusively on the strategic applications of "this compound" in advanced organic synthesis, cannot be generated due to the absence of publicly available research on this specific molecule.
Searches for this compound did not yield any results describing its use as a versatile synthetic building block, its role in asymmetric synthesis, its function as a precursor for complex organic molecules, or its involvement in the development of novel synthetic routes to diverse chemical scaffolds.
It is important to note that while information is available for structurally related compounds, such as 2-(3-bromophenyl)acetic acid and other brominated phenylacetic acid derivatives, the explicit instructions to focus solely on "this compound" prevent the inclusion of information on these other substances.
Therefore, until research on "this compound" is published and made publicly available, a detailed and scientifically accurate article on its strategic applications in organic synthesis cannot be provided.
Q & A
Basic: What are the standard synthetic routes for 2-bromo-2-(3-bromophenyl)acetic acid, and what experimental conditions optimize yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves bromination of phenylacetic acid derivatives using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres . For example, SnCl₂-mediated reduction of dibromo intermediates (e.g., tert-butyl 2,2-dibromoacetate derivatives) in ethanol/water mixtures at 0°C followed by extraction and purification yields mono-brominated products with ~83% efficiency . Optimization requires strict temperature control and stoichiometric ratios to minimize side reactions.
Basic: How is this compound characterized structurally, and which analytical techniques are most reliable?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : , , and -NMR (for phosphorylated intermediates) to confirm substitution patterns and purity .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, monoclinic systems (space group ) with lattice parameters , and have been reported .
- HPLC with Derivatization : Phenacyl ester formation (using 2-bromoacetophenone) enhances UV detection sensitivity for trace analysis .
Advanced: How can researchers address crystallographic disorder or twinning in this compound crystals?
Methodological Answer:
Disorder in brominated aromatic systems arises from rotational flexibility or overlapping electron densities. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts.
- SHELXD/SHELXE for Twinning : Implement twin law refinement (e.g., using HKLF 5 format in SHELXL) for pseudo-merohedral twinning. Robust pipelines for macromolecular phasing are adaptable to small molecules .
- Occupancy Refinement : Split-site modeling for disordered bromine atoms, constrained by ADP (atomic displacement parameter) similarity .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?
Methodological Answer:
Discrepancies often stem from solvent effects, conformational flexibility, or improper basis sets in DFT. Mitigation steps:
- Solvent Correction : Apply implicit solvent models (e.g., PCM for chloroform or DMSO) in Gaussian or ORCA simulations.
- Dynamic Averaging : Perform MD simulations to account for rotational barriers in solution-phase NMR.
- Benchmarking : Cross-validate with experimental crystal structures (e.g., CCDC entries) to refine computational parameters .
Advanced: What strategies enable the study of this compound’s reactivity in C–C bond-forming reactions?
Methodological Answer:
The α-bromo carbonyl group is electrophilic, facilitating cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Key approaches:
- Kinetic Studies : Monitor reaction progress via in situ IR or -NMR (if fluorinated analogs are used).
- Catalytic Screening : Test Pd(II)/Cu(I) systems for Buchwald-Hartwig aminations, optimizing ligand-metal ratios.
- Mechanistic Probes : Isotopic labeling (e.g., -acetate) or trapping intermediates (e.g., TEMPO for radical pathways) .
Advanced: How can researchers investigate this compound’s interactions with biomolecules (e.g., enzymes or DNA)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., cytochrome P450).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities () and thermodynamic parameters (, ).
- Fluorescence Quenching : Monitor tryptophan residue interactions in proteins (e.g., BSA) via Stern-Volmer plots .
Advanced: What purification challenges arise from brominated byproducts, and how are they resolved?
Methodological Answer:
Brominated impurities (e.g., di-brominated analogs) complicate isolation due to similar polarity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
